Dichromium silicide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichromium silicide is a binary compound consisting of chromium and silicon. It is known for its high melting point, excellent thermal stability, and resistance to oxidation and corrosion. These properties make it a valuable material in various high-temperature and high-stress applications, particularly in the fields of electronics and aerospace.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichromium silicide can be synthesized through several methods, including:

Currentless Diffusion Saturation: This method involves the diffusion of silicon atoms into chromium in chloride-fluoride melts.

Metal-Thermal Reduction: Chromium (III) chloride and sodium fluorine-silicate are reduced by metallic sodium or magnesium to produce silicide powders.

Electrochemical Synthesis: Electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate can also yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature chemical vapor deposition (CVD) processes. This involves the reaction of chromium chloride with silicon substrates at elevated temperatures, typically around 700-750°C .

Chemical Reactions Analysis

Types of Reactions: Dichromium silicide undergoes various chemical reactions, including:

Reduction: The compound can be reduced in the presence of strong reducing agents like sodium or magnesium.

Substitution: Chromium atoms in the silicide can be substituted with other transition metals under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically occurs at high temperatures in an oxygen-rich environment.

Reduction: Requires strong reducing agents and high temperatures.

Substitution: Involves the use of other transition metals and controlled reaction conditions.

Major Products:

Oxidation: Silicon-oxide layers.

Reduction: Pure chromium and silicon.

Substitution: Mixed metal silicides.

Scientific Research Applications

Dichromium silicide has a wide range of applications in scientific research, including:

Electronics: Used in the fabrication of Schottky barriers, contacts, and interconnects in silicon integrated circuits.

Energy Generation: Utilized in thermoelectric devices for high-temperature power generation.

Nanotechnology: Chromium silicide nanowires are explored for their potential in magnetic storage, photovoltaic devices, and field emitters.

Mechanism of Action

The mechanism of action of dichromium silicide primarily involves its ability to form stable, protective layers under high-temperature conditions. The diffusion of silicon atoms into the chromium matrix creates a robust silicide structure that resists oxidation and corrosion . This makes it an ideal material for applications requiring long-term stability in harsh environments.

Comparison with Similar Compounds

- Titanium Silicide (TiSi2)

- Cobalt Silicide (CoSi2)

- Nickel Silicide (NiSi2)

- Molybdenum Silicide (MoSi2)

Comparison:

- Thermal Stability: Dichromium silicide exhibits higher thermal stability compared to titanium and cobalt silicides .

- Oxidation Resistance: It has superior oxidation resistance, making it more suitable for high-temperature applications .

- Electrical Properties: While nickel and cobalt silicides are preferred for their low resistivity in electronic applications, this compound’s unique combination of thermal and chemical stability makes it valuable in specialized fields .

Properties

CAS No. |

12190-91-9 |

|---|---|

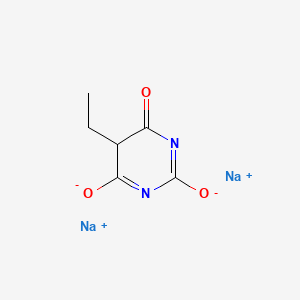

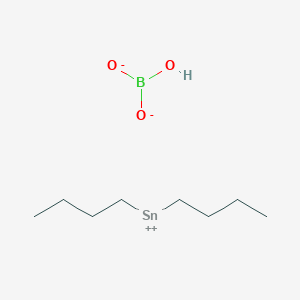

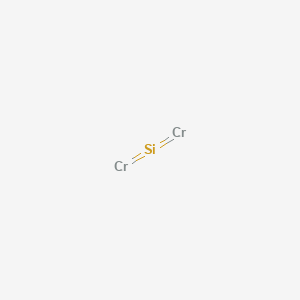

Molecular Formula |

Cr2Si |

Molecular Weight |

132.077 g/mol |

InChI |

InChI=1S/2Cr.Si |

InChI Key |

SBGVULDIAMCNKN-UHFFFAOYSA-N |

Canonical SMILES |

[Si](=[Cr])=[Cr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.